2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a tetrahydroquinoline ring, and methoxy substituents on the benzene ring.
Properties
IUPAC Name |
2,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-7-8-16(12-18(15)23)22-29(25,26)20-10-9-17(27-3)13-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGFVXGLTPZNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring, the introduction of the sulfonamide group, and the addition of methoxy groups to the benzene ring. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Methoxylation of the Benzene Ring: This can be done using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in cell division and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfadimethoxine: Inhibits bacterial synthesis of folic acid.
Uniqueness
2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is unique due to its specific structural features, including the tetrahydroquinoline ring and methoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Biological Activity
The compound 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications. The biological activity of this compound is of significant interest due to its structural features, which may influence its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Dimethoxybenzene : The presence of methoxy groups can enhance lipophilicity and influence receptor interactions.
- Tetrahydroquinoline : This moiety is known for various biological activities, including anti-cancer and anti-inflammatory effects.
- Sulfonamide group : Commonly associated with antibacterial properties and potential modulation of enzyme activity.
Biological Activity Overview
Recent studies have indicated that sulfonamide derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Certain benzenesulfonamides have shown promising results against various cancer cell lines. For instance, compounds similar to the one demonstrated cytotoxic effects against breast cancer (MDA-MB-468) and leukemia cell lines with IC50 values ranging from 1.48 to 9.83 µM .
- Cardiovascular Effects : Research indicates that some sulfonamides can influence perfusion pressure and coronary resistance. A study involving benzenesulfonamide derivatives revealed that specific compounds significantly reduced perfusion pressure over time .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, existing literature suggests several pathways:
- Calcium Channel Inhibition : Some studies have highlighted the role of sulfonamides as calcium channel blockers, which could explain their impact on cardiovascular function .
- Cell Cycle Arrest and Apoptosis Induction : The anticancer properties may be attributed to the ability of these compounds to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis and evaluation of new benzenesulfonamides for their anticancer properties. The compound was tested under hypoxic conditions typical for tumor environments. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in MDA-MB-468 cells .
Case Study 2: Cardiovascular Impact
In an experimental setup assessing the impact on perfusion pressure, a derivative similar to our compound was found to decrease perfusion pressure significantly compared to controls. This effect was time-dependent and suggested potential therapeutic applications in managing cardiovascular diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Theoretical models using software like SwissADME have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). Preliminary findings suggest favorable permeability characteristics that may support further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
